4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S. It is a derivative of benzene, featuring a sulfonyl chloride group, a nitro group, a fluoro group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
The mode of action of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this reaction, the electrophile (sulfonyl chloride) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s worth noting that the compound could potentially interfere with pathways involving its targets (amines, alcohols, phenols) through the formation of sulfonamides, sulfonic esters, and sulfonic acids .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological context in which it is used. Given its reactivity with amines, alcohols, and phenols, it could potentially modify proteins or other biomolecules, thereby altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas at 2-8°C due to its sensitivity to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, including nitration, sulfonation, and chlorination reactions. The process begins with the nitration of 4-fluoro-3-methylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group, and finally, chlorination to convert the sulfonic acid group to a sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while chlorosulfonic acid is used for sulfonation.
Nucleophilic Substitution: Nucleophiles like amines can react with the sulfonyl chloride group to form sulfonamides.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used to reduce the nitro group.
Major Products:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: In the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: As an intermediate in the production of drugs and other therapeutic agents.
Industry: In the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Fluoro-3-methylbenzene-1-sulfonyl chloride: Lacks the nitro group, resulting in different reactivity and applications.
4-Methyl-3-nitrobenzene-1-sulfonyl chloride: Lacks the fluoro group, affecting its chemical properties and reactivity.
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride: Has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications.
Uniqueness: 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of the fluoro, methyl, nitro, and sulfonyl chloride groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
4-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(15(8,13)14)3-6(7(4)9)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMNPGZISRKDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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